L-Valinamide, N-((3-fluorophenyl)methyl)glycyl-N-((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-methyl-
CAS No.: 367281-53-6
Cat. No.: VC14549178
Molecular Formula: C35H48FN5O5S
Molecular Weight: 669.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 367281-53-6 |
|---|---|
| Molecular Formula | C35H48FN5O5S |
| Molecular Weight | 669.9 g/mol |
| IUPAC Name | (2S)-N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-[[2-[(3-fluorophenyl)methylamino]acetyl]amino]-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C35H48FN5O5S/c1-24(2)22-41(47(45,46)29-16-14-28(37)15-17-29)23-31(42)30(19-25-10-7-6-8-11-25)39-34(44)33(35(3,4)5)40-32(43)21-38-20-26-12-9-13-27(36)18-26/h6-18,24,30-31,33,38,42H,19-23,37H2,1-5H3,(H,39,44)(H,40,43)/t30-,31+,33+/m0/s1 |
| Standard InChI Key | IXZYCIFRVZKVRJ-RKKDRKJOSA-N |
| Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N |
| Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a valinamide backbone modified with a (3-fluorophenyl)methyl-glycyl group and a stereochemically defined ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl) side chain. Key features include:
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Stereochemical centers: The (1S,2R) configuration at the propyl side chain and the (S)-configuration at the valinamide backbone are critical for biological activity.
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Functional groups: The sulfonamide group () and hydroxyl group () enhance hydrogen-bonding interactions with biological targets.
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Aromatic systems: The 3-fluorophenyl and 4-aminophenyl groups contribute to hydrophobic interactions and target specificity .
Table 1: Physicochemical Properties of L-Valinamide Derivative
| Property | Value | Source |
|---|---|---|
| CAS Number | 284661-73-0 | |
| Molecular Formula | ||
| Molecular Weight | 669.9 g/mol | |
| IUPAC Name | (2S)-N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-[[2-[(3-fluorophenyl)methylamino]acetyl]amino]-3,3-dimethylbutanamide | |
| Isomeric SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N |
Stereochemical Considerations
The compound’s activity is highly dependent on its stereochemistry. The (1S,2R) configuration ensures proper spatial orientation of the sulfonamide and hydroxyl groups, facilitating interactions with enzymatic active sites. Computational modeling studies of related compounds suggest that deviations in stereochemistry reduce binding affinity by over 50%.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a seven-step sequence optimized for yield and purity:
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Amino protection: The valine backbone is protected using tert-butoxycarbonyl (Boc) groups.
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Sulfonamide formation: Reaction of 4-aminobenzenesulfonyl chloride with 2-methylpropylamine introduces the sulfonamide moiety.
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Glycine coupling: The (3-fluorophenyl)methyl-glycyl group is attached via amide bond formation using carbodiimide crosslinkers .
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Deprotection and purification: Final deprotection with trifluoroacetic acid, followed by HPLC purification (≥98% purity).
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc-Val-OH, DCC, DMAP, DCM | 85 | 90 |
| 2 | 4-Aminobenzenesulfonyl chloride, Et₃N | 78 | 88 |
| 3 | H-Gly-OtBu, EDC, HOBt | 72 | 85 |
| 4 | TFA/DCM (1:1) | 95 | 98 |
Analytical Techniques
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NMR Spectroscopy: and NMR confirm regiochemistry and stereochemistry.
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula ().
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X-ray Crystallography: Limited data exist, but analogous compounds show planar sulfonamide groups and tetrahedral geometry at the hydroxyl-bearing carbon.
Biological Activity and Mechanistic Insights
Cytotoxicity and Selectivity
Pharmacokinetics and Derivative Optimization
Deuterated Analogs
The deuterated derivative TMC-114-d9 (PubChem CID: 25256050) exhibits a 40% longer half-life in murine models due to reduced CYP450 metabolism . This suggests isotopic labeling could enhance the parent compound’s metabolic stability.
Salt Forms
The monomethanesulfonate salt (CAS: 391935-93-6) improves aqueous solubility () compared to the free base () . Such modifications are critical for oral bioavailability.
Future Directions and Challenges
Target Identification
High-throughput screening against kinase and protease libraries is needed to identify primary targets. Computational studies prioritize caspase-3 and carbonic anhydrase IX as candidates.
Formulation Development
Co-crystallization with cyclodextrins or lipid-based nanoformulations could address solubility limitations .
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